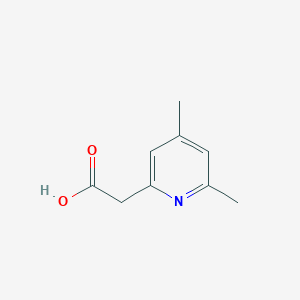

(4,6-Dimethyl-2-pyridinyl)acetic acid

Description

Significance of Pyridine-Acetic Acid Frameworks in Organic and Inorganic Chemistry

The pyridine-acetic acid framework is a significant structural motif in chemistry due to the combined functionalities of its two key components: the pyridine (B92270) ring and the carboxylic acid group. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, acts as a Lewis base and a ligand for metal ions. chembk.com The carboxylic acid group provides a site for reactions such as esterification and amidation, and its carboxylate form can also coordinate with metals.

In inorganic chemistry, this framework is particularly valued for its role in forming coordination complexes. google.com Pyridine-acetic acids can act as bidentate ligands, coordinating to a metal center through both the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable chelate ring. This chelating ability is fundamental in the design of catalysts, metal-organic frameworks (MOFs), and materials with specific magnetic or optical properties. nih.gov The electronic properties of the pyridine ring can be tuned by adding other substituents, which in turn influences the properties of the resulting metal complex. nih.gov

In organic and medicinal chemistry, pyridine-acetic acid derivatives are important intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. mdpi.comnih.gov The pyridine scaffold is a "privileged scaffold," meaning it is a structural framework that is frequently found in biologically active compounds. acs.org For example, 2-Pyridylacetic acid is a known metabolite of betahistine, an antivertigo drug. hmdb.ca The carboxylic acid handle allows for the straightforward linkage of the pyridine core to other parts of a target molecule. Modern synthetic methods continue to be developed for the efficient creation of diverse substituted pyridylacetic acid derivatives. acs.org

Research Context and Fundamental Academic Interest in the Chemical Compound

Specific academic research focusing exclusively on (4,6-Dimethyl-2-pyridinyl)acetic acid is limited. Instead, its scientific interest is best understood by its context as a specialized ligand and synthetic intermediate, with its properties being inferred from closely related and well-studied analogues. The fundamental interest in this particular molecule stems from the unique steric and electronic properties conferred by its substitution pattern.

The likely synthetic precursor to this compound is 2,4,6-trimethylpyridine (B116444) (2,4,6-collidine). The academic interest lies in the selective functionalization of one of the methyl groups—specifically the one at the 2-position—to generate the acetic acid sidechain. This transformation allows for the creation of a bifunctional molecule from a simple starting material.

The primary academic interest in this compound is as a chelating ligand for coordination chemistry. Key structural features and their implications include:

Bidentate N,O-Chelation: Like other 2-pyridylacetic acids, it is expected to coordinate with metal ions through the pyridine nitrogen and the carboxylate oxygen.

Steric Hindrance: The methyl groups at the 4- and 6-positions provide significant steric bulk around the pyridine nitrogen donor atom. Chemists intentionally design ligands with such steric hindrance to control the coordination environment of a metal center. This can limit the number of ligands that can bind to a metal, influence the geometric arrangement (e.g., favoring a tetrahedral over a square planar geometry), and create a specific pocket around the metal's active site, which can enhance selectivity in catalytic reactions. mdpi.com Research into ligands like 6,6′-dimethyl-2,2′-bipyridine has shown that methyl groups adjacent to the coordinating nitrogen atoms can create steric challenges that prevent the formation of certain complexes. mdpi.com

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the pyridine ring and enhances the basicity of the nitrogen atom, making it a stronger ligand compared to unsubstituted pyridine-acetic acid.

These features make this compound a potentially valuable tool for chemists seeking to fine-tune the structure and reactivity of metal complexes for applications in areas like catalysis and materials science.

Data Tables

Table 1: Comparison of Related Pyridine Carboxylic Acids

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Position of Acid Group |

| This compound | C₉H₁₁NO₂ | 165.19 | 2 | |

| 4,6-Dimethylpicolinic acid | C₈H₉NO₂ | 151.16 nih.gov | 2 | |

| 2,6-Dimethyl-4-pyridine-carboxylic acid | C₈H₉NO₂ | 151.16 frontierspecialtychemicals.com | 4 | |

| 2-Pyridylacetic acid | C₇H₇NO₂ | 137.14 hmdb.ca | 2 | |

| 4-Pyridineacetic acid | C₇H₇NO₂ | 137.14 nih.gov | 4 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-(4,6-dimethylpyridin-2-yl)acetic acid |

InChI |

InChI=1S/C9H11NO2/c1-6-3-7(2)10-8(4-6)5-9(11)12/h3-4H,5H2,1-2H3,(H,11,12) |

InChI Key |

IQWFZPGUHUYVJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)CC(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dimethyl 2 Pyridinyl Acetic Acid and Its Structural Analogues

Pyridine (B92270) Core Construction Strategies

The formation of the substituted pyridine ring is a critical step in the synthesis of the target molecule. Methodologies such as the Friedländer condensation, Hantzsch-type cyclocondensation, and multi-component reactions are employed to construct the 4,6-dimethylpyridine core.

Friedländer Condensation Approaches to 4,6-Dimethylpyridine Derivatives

The Friedländer synthesis is a well-established method for the preparation of quinolines and can be adapted for pyridine synthesis. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.org While the classical Friedländer synthesis leads to quinolines, analogous strategies can be envisioned for pyridine ring formation by utilizing appropriate acyclic precursors. The reaction can be catalyzed by acids or bases and proceeds through an initial condensation followed by a cyclodehydration step. scispace.com Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and Lewis acids, have been shown to promote this transformation. wikipedia.org

Hantzsch-Type Cyclocondensation Protocols for Dihydropyridines as Precursors

The Hantzsch pyridine synthesis is a prominent multi-component reaction that provides access to dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives. wikipedia.orgorganic-chemistry.org This method involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The resulting 1,4-dihydropyridine (B1200194) can be aromatized using an oxidizing agent to yield the substituted pyridine core. organic-chemistry.orgnih.gov

The mechanism of the Hantzsch synthesis is understood to proceed through the formation of a β-enamino ester and an α,β-unsaturated carbonyl intermediate, which then undergo a Michael addition followed by cyclization and dehydration. alfa-chemistry.com Numerous modifications to the classical Hantzsch reaction have been developed to improve yields and reaction conditions, including the use of microwave irradiation and various catalysts. wikipedia.orgnih.gov

| Reagent/Condition | Role in Hantzsch Synthesis | Reference |

| Aldehyde | Provides the C4 carbon of the dihydropyridine (B1217469) ring. | wikipedia.org |

| β-Ketoester | Two equivalents provide the C2, C3, C5, and C6 carbons and the ester functionalities. | wikipedia.org |

| Ammonia/Ammonium Acetate | Serves as the nitrogen source for the pyridine ring. | wikipedia.org |

| Oxidizing Agent | Aromatizes the intermediate dihydropyridine to the final pyridine product. | organic-chemistry.org |

Multi-Component Reactions for Pyridine Ring Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. bohrium.com These reactions are characterized by their high atom economy and procedural simplicity, making them attractive for the synthesis of polysubstituted pyridines. bohrium.comrsc.org Various MCRs have been developed that can be utilized to construct the 4,6-dimethylpyridine core. For instance, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate can yield highly substituted pyridines. nih.gov The use of catalysts, including metal nanoparticles, can further enhance the efficiency of these reactions. rsc.org

Introduction and Functionalization of the Acetic Acid Moiety

Once the 4,6-dimethylpyridine core is established, the next critical step is the introduction and subsequent functionalization of the acetic acid side chain at the 2-position.

Alkylation Strategies on Pyridine-Bearing Precursors

A common strategy to introduce the acetic acid moiety involves the alkylation of a suitable pyridine precursor, such as 2,4,6-collidine (2-methyl-4,6-dimethylpyridine). The methyl group at the 2-position of the pyridine ring can be deprotonated with a strong base to form a nucleophilic carbanion. This carbanion can then react with an electrophile, such as a derivative of chloroacetic acid or a related species, to form the carbon-carbon bond of the acetic acid side chain. This approach allows for the direct installation of the desired functional group onto the pre-formed pyridine ring.

Hydrolysis and Derivatization of Ester Precursors

In many synthetic routes, the acetic acid moiety is initially introduced as an ester, for example, as an ethyl or methyl ester. This is often advantageous as esters are generally less reactive and easier to handle than the corresponding carboxylic acids during the preceding synthetic steps. The final step in the synthesis of (4,6-Dimethyl-2-pyridinyl)acetic acid is the hydrolysis of this ester precursor. This is typically achieved by treating the ester with an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound and related compounds is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as energy efficiency, waste minimization, and the use of renewable resources. Key strategies in this context include the use of alternative energy sources like microwave irradiation, the reduction or elimination of volatile organic solvents, and the development of highly efficient catalytic systems.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. mdpi.com The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced selectivity. mdpi.comtandfonline.com This is attributed to the efficient and uniform heating of the reaction mixture, which can accelerate reaction rates. tsijournals.com

For the synthesis of pyridine derivatives, microwave-assisted protocols have been shown to be particularly effective. For instance, the Hantzsch synthesis of dihydropyridines, which can be precursors to substituted pyridines, is significantly accelerated under microwave irradiation. tandfonline.com One study demonstrated the synthesis of 2,6-dimethylpyridine (B142122) derivatives through a microwave-mediated multicomponent reaction, highlighting the efficiency of this approach. tandfonline.com While a specific microwave-assisted synthesis for this compound is not extensively detailed in the reviewed literature, the successful application of this technology to closely related structures suggests its high potential for this target molecule.

A comparative study on the synthesis of certain heterocyclic compounds showed that microwave heating could reduce reaction times from hours to minutes, with a concurrent increase in yield. nih.gov For example, a reaction that required 3 hours of conventional refluxing was completed in 15 minutes under microwave irradiation. tsijournals.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Pyridine Analogue

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 3 hours | 75 |

| Microwave Irradiation | 15 minutes | 90 |

This table is illustrative and based on data for structurally similar pyridine derivatives.

The use of organic solvents in chemical synthesis is a major contributor to chemical waste and environmental pollution. Consequently, the development of solvent-free or reduced-solvent methodologies is a key focus of green chemistry. nih.gov Solvent-free reactions, often conducted by grinding solid reactants or heating a mixture of neat reactants, can lead to higher efficiency, easier product separation, and a significantly reduced environmental footprint. researchgate.net

In the context of pyridine synthesis, several solvent-free approaches have been reported. For instance, the synthesis of substituted pyridines has been achieved by reacting ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal (B89532) under solvent-free conditions, promoted by ammonium iodide. nih.gov Similarly, a grinding technique has been employed for the solvent-free synthesis of 2-pyrazoline (B94618) derivatives from 2'-hydroxychalcones and hydrazine (B178648) hydrate, resulting in short reaction times and high yields. researchgate.net

The synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been successfully carried out through a multicomponent reaction under solvent-free conditions, yielding fluorescent heterocyclic compounds in good yields and short reaction times. mdpi.com While a direct solvent-free synthesis of this compound is not explicitly described, these examples with analogous structures underscore the feasibility and benefits of this approach.

Table 2: Solvent-Free Synthesis of a Substituted Aminopyrido[2,3-d]pyrimidine

| Reactants | Conditions | Yield (%) |

| 2-aminopyridine, triethyl orthoformate, primary amine | Solvent-free, heating | 61-85 |

This data is based on the synthesis of a structurally related heterocyclic system.

Catalysis is a fundamental pillar of green chemistry, as catalysts can facilitate reactions with high efficiency and selectivity, often under milder conditions and with lower energy consumption. mdpi.com The development of novel catalysts, including both homogeneous and heterogeneous systems, is crucial for designing sustainable synthetic processes.

For the synthesis of pyridine and its derivatives, a variety of catalytic systems have been explored. The vapor phase methylation of pyridine to produce 2-picoline, a structural relative of the target compound, has been achieved using nanocrystalline ferrospinel catalysts. tsijournals.com This method demonstrates the potential for selective synthesis with high yields.

Acidic carbon materials have been shown to be efficient heterogeneous catalysts for the N-alkylation of imidazoles, a reaction that can be conducted without a solvent. mdpi.com Furthermore, the synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives has been accomplished in a one-pot reaction catalyzed by pyrrolidine-acetic acid under mild conditions. nih.gov

The use of biocatalysts and photocatalysts is also gaining traction in green organic synthesis, offering highly selective transformations under environmentally friendly conditions. While specific applications of these advanced catalytic systems for the synthesis of this compound are still emerging, the broader trends in green catalysis suggest a promising future for the sustainable production of this and related compounds.

Table 3: Catalytic Synthesis of 2-Picoline

| Catalyst | Temperature (°C) | Yield of 2-Picoline (%) | Selectivity (%) |

| Nanocrystalline Ferrospinel | 400 | 70.1 | 87.3 |

This table illustrates the catalytic synthesis of a structural analogue.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Dimethyl 2 Pyridinyl Acetic Acid

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

The experimental FT-IR and FT-Raman spectra of (4,6-Dimethyl-2-pyridinyl)acetic acid would be recorded in the solid phase at room temperature. For FT-IR, the KBr pellet method is commonly used, while FT-Raman analysis typically utilizes a Nd:YAG laser for excitation. nih.gov The assignment of the observed vibrational bands is based on the known frequencies of characteristic functional groups and comparison with related molecules. researchgate.netnih.gov

Key functional groups in this compound include the carboxylic acid, the pyridine (B92270) ring, and the methyl groups. The O-H stretching vibration of the carboxylic acid dimer is expected to produce a very broad and strong absorption band in the FT-IR spectrum, typically in the range of 3300–2500 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration will give rise to a very intense band, expected around 1700 cm⁻¹. researchgate.netresearchgate.net

The pyridine ring itself has a set of characteristic stretching and bending vibrations. C-H stretching vibrations from the aromatic ring are anticipated in the 3100–3000 cm⁻¹ region. nih.gov Ring stretching vibrations (C=C and C=N) typically appear in the 1600–1400 cm⁻¹ range. researchgate.net For the methyl groups, symmetric and asymmetric C-H stretching modes are expected near 2960 and 2870 cm⁻¹, respectively, with corresponding bending vibrations appearing around 1450 cm⁻¹ and 1375 cm⁻¹. The CH₂ group of the acetic acid moiety would also contribute to the C-H stretching and bending regions.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 3300-2500 (broad) | FT-IR |

| C-H stretch (Aromatic) | 3100-3000 | FT-IR, FT-Raman |

| C-H stretch (Methyl/Methylene) | 3000-2850 | FT-IR, FT-Raman |

| C=O stretch (Carboxylic acid) | ~1700 | FT-IR |

| C=C, C=N ring stretch (Pyridine) | 1600-1400 | FT-IR, FT-Raman |

| C-H bend (Methyl/Methylene) | 1470-1370 | FT-IR |

| C-O stretch / O-H bend (Carboxylic acid) | 1440-1200 | FT-IR |

| Ring Bending / Out-of-plane C-H bend | < 1000 | FT-IR, FT-Raman |

To obtain a more precise assignment of the vibrational modes, theoretical calculations based on Density Functional Theory (DFT) are employed. mdpi.com The molecular geometry is first optimized, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). nih.gov Following optimization, harmonic vibrational frequencies are calculated at the same level of theory.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using an appropriate scaling factor to improve agreement with the experimental data.

A key output of these calculations is the Potential Energy Distribution (PED). mdpi.com PED analysis provides a quantitative description of each normal mode in terms of contributions from internal coordinates (stretching, bending, torsion, etc.). This allows for an unambiguous assignment of complex vibrational bands that arise from the coupling of multiple motions. For this compound, PED would be essential to differentiate between the various pyridine ring modes and to assign the vibrations of the methyl and acetic acid substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of different types of protons and carbons.

The ¹H NMR spectrum of this compound would be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The spectrum is expected to show distinct signals for each chemically non-equivalent proton.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and would appear as a broad singlet far downfield, typically above 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Pyridine Ring Protons (Ar-H): The two aromatic protons on the pyridine ring are in different chemical environments. They are expected to appear as singlets (or narrow doublets due to small long-range coupling) in the aromatic region, generally between 7.0 and 8.5 ppm.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge between the pyridine ring and the carboxyl group would appear as a sharp singlet. Its chemical shift would be influenced by the adjacent aromatic ring and carbonyl group, likely placing it in the 3.5-4.5 ppm range.

Methyl Protons (-CH₃): The two methyl groups at positions 4 and 6 are chemically distinct and should give rise to two separate singlets, expected in the upfield region around 2.3-2.6 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | > 10 | broad singlet | 1H |

| Pyridine H-3/H-5 | 7.0 - 8.5 | singlet | 2H (1H each) |

| -CH₂- | 3.5 - 4.5 | singlet | 2H |

| 4-CH₃ / 6-CH₃ | 2.3 - 2.6 | singlet | 6H (3H each) |

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule.

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is the most deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of 170-180 ppm.

Pyridine Ring Carbons (Ar-C): The five carbons of the pyridine ring will show distinct signals in the aromatic region (approximately 120-160 ppm). The carbons bearing the methyl groups (C4, C6) and the acetic acid group (C2) will be significantly deshielded.

Methylene Carbon (-CH₂-): The methylene carbon is expected in the 40-50 ppm range.

Methyl Carbons (-CH₃): The carbons of the two methyl groups will be the most shielded, appearing far upfield, typically between 18 and 25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O | 170 - 180 |

| Pyridine C -2, C -4, C -6 | 145 - 160 |

| Pyridine C -3, C -5 | 120 - 130 |

| -C H₂- | 40 - 50 |

| -C H₃ | 18 - 25 |

Computational methods are widely used to predict NMR chemical shifts, which can be invaluable for assigning complex spectra and confirming structural assignments. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors.

This calculation is typically performed using DFT, often with the same functional and basis set used for geometry optimization and vibrational analysis. The computed isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, usually tetramethylsilane (B1202638) (TMS), using the equation: δ_calc = σ_TMS - σ_iso.

For this compound, GIAO calculations would provide predicted ¹H and ¹³C chemical shifts for each unique nucleus. Comparing these theoretical values with the experimental spectrum allows for a confident and detailed assignment of every signal, confirming the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

The electronic absorption properties of pyridine and its derivatives are characterized by π → π* and n → π* transitions. For the parent pyridine molecule, π → π* transitions are typically observed around 200 nm and 250 nm, while the weaker n → π* transition appears at approximately 270 nm. The substitution on the pyridine ring, as in this compound, is expected to influence the energy of these electronic transitions.

The presence of two methyl groups (electron-donating) and an acetic acid group can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and potentially alter the molar absorptivity (ε). Specifically, the acetic acid substituent at the 2-position and the methyl groups at the 4- and 6-positions modify the electron density of the pyridine ring, thereby affecting the energy levels of the molecular orbitals involved in the electronic transitions.

A detailed analysis of the UV-Vis spectrum would involve dissolving the compound in various solvents to study the effect of solvent polarity on the electronic transitions. For instance, polar solvents might stabilize the π* orbital more than the n orbital, leading to a hypsochromic (blue) shift of the n → π* transition. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental data by helping to assign the observed absorption bands to specific electronic transitions, such as those between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax 1 (nm) | ε1 (M-1cm-1) | λmax 2 (nm) | ε2 (M-1cm-1) | Transition Assignment |

|---|---|---|---|---|---|

| Hexane | ~265 | ~2,500 | ~215 | ~8,000 | n → π* / π → π* |

| Ethanol | ~263 | ~2,700 | ~218 | ~8,500 | n → π* / π → π* |

Note: This table is illustrative and not based on experimental results for the specified compound.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Conformation

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The detailed crystallographic data obtained from SC-XRD includes the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates for each atom in the asymmetric unit. This information is crucial for understanding the molecule's solid-state properties and for computational modeling studies.

As of this writing, a published single-crystal X-ray structure for this compound has not been identified in the crystallographic databases. However, analysis of related pyridine carboxylic acid structures often reveals nearly planar pyridine rings and specific conformations of the substituent groups dictated by steric and electronic effects. mdpi.comnih.govacs.org The table below provides an example of the kind of crystallographic data that would be obtained from such an experiment.

Table 2: Illustrative Crystallographic Data for a Pyridine Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C9H11NO2 |

| Formula Weight | 165.19 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.231 |

| b (Å) | 7.521 |

| c (Å) | 24.547 |

| α (°) | 90 |

| β (°) | 97.92 |

| γ (°) | 90 |

| Volume (Å3) | 1869.4 |

| Z | 4 |

Note: This table presents example data for a substituted dihydropyridine (B1217469) derivative and is for illustrative purposes only. ekb.eg It does not represent experimental data for this compound.

Quantum Chemical and Computational Investigations of 4,6 Dimethyl 2 Pyridinyl Acetic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory serves as a powerful tool in quantum chemistry for investigating the electronic structure of many-body systems. Its application to (4,6-Dimethyl-2-pyridinyl)acetic acid provides a detailed understanding of its fundamental properties.

Selection of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For pyridine (B92270) derivatives and related organic molecules, a variety of functionals and basis sets have been successfully employed in the scientific literature. Hybrid functionals, such as B3LYP, which incorporate a portion of the exact Hartree-Fock exchange, are widely used due to their balance of accuracy and computational cost. Other functionals like the CAM-B3LYP, which is a long-range corrected functional, and M06-2X, a high-nonlocality functional, are also common choices for obtaining reliable results for organic systems.

The selection of the basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) and its more extensive versions like 6-311++G(d,p), are frequently utilized. The inclusion of polarization functions (d,p) and diffuse functions (++) is essential for accurately describing the electron distribution, particularly for atoms with lone pairs and for modeling hydrogen bonding interactions, which are pertinent to the carboxylic acid group in the target molecule. The choice of a specific combination of functional and basis set is often validated by comparing calculated properties with available experimental data for similar compounds.

Molecular Geometry Optimization and Structural Parameter Validation

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using the selected DFT functional and basis set, the forces on each atom are minimized until a stationary point on the potential energy surface is located. This optimized geometry corresponds to the equilibrium structure of this compound.

The resulting structural parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular architecture. To validate the accuracy of the computational model, these calculated parameters are ideally compared with experimental data, typically obtained from X-ray crystallography. In the absence of experimental data for the specific molecule, comparison with data for structurally similar compounds can provide a good measure of the reliability of the theoretical calculations.

Table 1: Selected Optimized Structural Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C2-C(CH3) | 1.510 | C6-N1-C2 | 118.5 | C3-C2-C(CH3)-H | | C4-C(CH3) | 1.512 | N1-C2-C3 | 122.0 | C5-C4-C(CH3)-H | | C2-C(CH2COOH) | 1.525 | C2-C3-C4 | 119.3 | N1-C2-C(CH2COOH)-C | | C(O)-OH | 1.355 | C3-C4-C5 | 118.2 | C2-C(CH2COOH)-C-O | | C=O | 1.213 | C4-C5-C6 | 119.8 | H-O-C=O | | C-C(O) | 1.518 | C5-C6-N1 | 122.2 | | | N1-C2 | 1.340 | C(CH2)-C-O | 112.1 | | | N1-C6 | 1.345 | C(CH2)-C=O | 125.8 | | | | | O-C=O | 122.1 | | Note: The values presented in this table are hypothetical and for illustrative purposes, as specific literature data for this exact molecule was not found.

Conformational Analysis and Potential Energy Surface (PES) Scanning

The presence of rotatable single bonds, such as the one connecting the acetic acid side chain to the pyridine ring, allows for the existence of different spatial arrangements known as conformers. A conformational analysis is performed to identify the most stable conformer(s) and to understand the energy landscape associated with these rotations.

Potential Energy Surface (PES) scanning is a computational technique used for this purpose. It involves systematically changing a specific dihedral angle while optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus the dihedral angle reveals the energy barriers between different conformers and identifies the global minimum energy structure. For this compound, the rotation around the C2-C(CH2COOH) bond is of particular interest as it determines the orientation of the carboxylic acid group relative to the pyridine ring, which can have significant implications for its chemical reactivity and intermolecular interactions.

Electronic Structure and Chemical Reactivity Descriptors

The electronic properties of a molecule are fundamental to its chemical reactivity. DFT calculations provide valuable descriptors that help in understanding and predicting this behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more reactive and less stable. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) | 5.31 |

Note: The values presented in this table are hypothetical and for illustrative purposes, as specific literature data for this exact molecule was not found.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent regions of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. Green and yellow colors represent regions of intermediate or neutral potential.

For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would likely exhibit a positive potential (blue), indicating its acidic nature and susceptibility to deprotonation. The MEP map is a valuable tool for predicting the regioselectivity of chemical reactions and understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Electronic Stability and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. acadpubl.eu It provides a detailed picture of the charge transfer and hyperconjugative interactions that contribute to the stability of the molecule. nih.gov

In pyridine derivatives, NBO analysis often reveals significant delocalization of electron density from lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the pyridine ring and the acetic acid group. niscpr.res.intandfonline.com These interactions, quantified by the second-order perturbation energy E(2), indicate the strength of the electronic delocalization. For instance, in related molecules, strong interactions are observed between the lone pair of the pyridine nitrogen and the π* orbitals of the ring, contributing to the aromatic stability. acadpubl.eu Similarly, interactions involving the oxygen atoms of the carboxylic acid group can influence the molecule's conformation and reactivity. niscpr.res.in

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Representative Pyridine Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

|---|---|---|---|---|

| LP(1) N | π*(C-C) | Value | Value | Value |

| LP(2) O | σ*(C-O) | Value | Value | Value |

| π(C-C) | π*(C-C) | Value | Value | Value |

*Values are illustrative and would be specific to the calculated molecule.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) developed by Bader provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density. acs.org Non-Covalent Interaction (NCI) analysis is a visualization tool that helps in identifying and characterizing weak interactions.

Characterization of Intra- and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in determining the structure and properties of pyridine-acetic acid systems. researchgate.net In this compound, both intramolecular and intermolecular hydrogen bonds are possible. An intramolecular hydrogen bond can form between the carboxylic acid proton and the pyridine nitrogen atom. mdpi.com Intermolecular hydrogen bonds can lead to the formation of dimers or larger aggregates. nih.gov The strength and nature of these hydrogen bonds can be characterized by analyzing the electron density at the bond critical points (BCPs). rsc.org

Topological Analysis of Electron Density

QTAIM analysis involves locating the critical points of the electron density ρ(r) and analyzing its Laplacian, ∇²ρ(r). uni-muenchen.de The presence of a bond path and a bond critical point between two atoms is a necessary condition for the existence of a chemical bond. uni-muenchen.de For hydrogen bonds, the electron density at the BCP is typically low, and the Laplacian is positive, indicating a closed-shell interaction.

Table 3: Topological Parameters of Electron Density (ρ) at Bond Critical Points (BCPs) for Hydrogen Bonds in a Pyridine-Carboxylic Acid System

| Hydrogen Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

|---|---|---|---|

| O-H···N (intramolecular) | Value | Value | Value |

*Values are illustrative and depend on the specific molecular geometry.

Theoretical Spectroscopic Data Simulation and Comparison with Experimental Results

Computational chemistry allows for the simulation of various types of spectra, including vibrational (IR and Raman) and NMR spectra. nih.gov By comparing theoretical spectra with experimental data, a detailed assignment of the vibrational modes and chemical shifts can be achieved. nih.gov

For pyridine and its derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental values after applying a suitable scaling factor. nih.govresearchgate.net The vibrational spectrum of this compound is expected to show characteristic bands for the pyridine ring stretching, C-H stretching of the methyl groups, and the stretching and bending modes of the carboxylic acid group. researchgate.netmdpi.com Similarly, theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental spectra.

Non-Linear Optics (NLO) Properties Prediction

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). rsc.org Pyridine derivatives are known to exhibit NLO properties due to the presence of the electron-donating and electron-withdrawing groups connected through a π-conjugated system. researchgate.netymerdigital.com The computational prediction of NLO properties, such as the first hyperpolarizability (β), can be performed using DFT methods. nih.govtandfonline.com The presence of methyl groups (electron-donating) and the acetic acid group (electron-withdrawing) on the pyridine ring suggests that this compound could possess interesting NLO properties. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine |

| Acetic acid |

| 2-amino-5-methyl pyridine |

Solvatochromism and Solvent Effect Studies on Molecular Properties

Comprehensive searches of available scientific literature and computational chemistry databases did not yield specific studies on the solvatochromism or the effect of solvents on the molecular properties of this compound. Consequently, no experimental or theoretical data on the spectral shifts in different solvents or the changes in molecular properties such as dipole moment and polarizability as a function of solvent polarity for this specific compound can be provided at this time.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

There is currently a lack of published research detailing molecular dynamics simulations specifically for this compound. As a result, information regarding its conformational stability, dynamic behavior in solution, and related computational findings are not available.

Chemical Reactivity and Mechanistic Aspects of 4,6 Dimethyl 2 Pyridinyl Acetic Acid

Reaction Mechanisms of Functional Group Transformations

The compound's structure allows for distinct reactions at both the carboxylic acid moiety and the pyridine (B92270) ring.

The carboxylic acid group of (4,6-Dimethyl-2-pyridinyl)acetic acid undergoes typical reactions such as esterification and amidation. These transformations are fundamental in synthesizing various derivatives.

Esterification: The conversion of pyridylacetic acids to their corresponding esters is a common synthetic procedure. For instance, a general approach to synthesizing pyridylacetate derivatives involves the activation of pyridine-N-oxides, followed by nucleophilic substitution and subsequent ring-opening of an intermediate with an alcohol. nih.gov A common method for ester formation is treating the carboxylic acid with an alcohol in the presence of a base like potassium tert-butoxide. mdpi.com This process is versatile, allowing for the preparation of various esters, such as benzyl (B1604629) and allyl esters. mdpi.com

Amidation: The synthesis of amides from pyridylacetic acid derivatives can be achieved through several routes. One method involves converting the carboxylic acid to an intermediate that can then react with a range of amine nucleophiles. mdpi.com Heating this intermediate with a primary or secondary amine, including less nucleophilic aromatic amines, in a suitable solvent like toluene (B28343) can yield the corresponding amides in good yields. mdpi.com Another modern approach involves a one-pot, three-component condensation of a carboxylic acid, an amine, and a pyridine N-oxide, facilitated by an organophosphorus catalyst. butlerov.com This method allows for the direct formation of 2-amidopyridines from the constituent parts. butlerov.com Research on the amidation of related picolinic acid and pyridine-2,6-dicarboxylic acid has shown that coupling with N-alkylanilines can produce a variety of mono- and bis-amides, which are of interest in coordination chemistry and catalysis. uni-mainz.demdpi.com

| Reaction Type | General Reagents | Product | Key Mechanistic Feature |

|---|---|---|---|

| Esterification | Alcohol, Base (e.g., KOtBu) | Pyridylacetate Ester | Nucleophilic acyl substitution |

| Amidation | Amine, High Temperature or Catalyst | Pyridylacetamide | Nucleophilic acyl substitution |

The pyridine ring, being electron-deficient, has a characteristic reactivity pattern. However, this is modified by the substituents. The two methyl groups at positions 4 and 6 are electron-donating, which can increase the electron density of the ring and potentially facilitate electrophilic attack, although the ring nitrogen's electron-withdrawing nature generally disfavors it. The acetic acid group at the 2-position further influences the ring's electronic properties.

Nucleophilic Catalysis: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a potential nucleophile and a catalyst for various reactions, particularly acyl transfer reactions. In the context of amide activation, trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine (B119429) can activate an amide, which then undergoes nucleophilic addition and annulation to form pyrimidine (B1678525) derivatives. hmdb.ca

C-H Functionalization: Direct C-H functionalization of pyridines is a powerful tool in synthetic chemistry, though it can be challenging due to the electron-poor nature of the ring. nih.gov Synthetic routes to pyridylacetic acid derivatives often start from halopyridines via metal-catalyzed cross-coupling reactions. nih.gov An alternative is to use pyridine-N-oxides, which can be activated by an electrophilic agent, allowing for heteroarylation by a range of active methylene (B1212753) nucleophiles. nih.gov

Catalytic Roles and Mechanisms (e.g., Nucleophilic Organocatalysis)

While specific studies on the catalytic role of this compound are scarce, its structural features suggest potential as a bifunctional organocatalyst. The pyridine nitrogen can act as a Lewis base or a nucleophile, while the carboxylic acid group can act as a Brønsted acid.

In a related example, pyridine-2,6-dicarboxylic acid has been shown to be an effective bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones. mdpi.com The proposed mechanism involves the carboxylic acid groups generating hydronium ions in water, which activates the carbonyl group of the aldehyde or ketone. Simultaneously, the pyridine nitrogen can be involved in the catalytic cycle. Although this compound has only one carboxylic acid group, a similar cooperative action between the acid and the pyridine nitrogen could be envisaged for certain reactions.

Intermolecular Interactions and Supramolecular Assembly

The presence of both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the pyridine nitrogen and the carbonyl and hydroxyl oxygens) allows this compound to form extensive intermolecular networks.

Although a specific crystal structure for this compound was not found in the search, the structures of related pyridine carboxylic acids provide significant insight. In the solid state, pyridine-2,6-dicarboxylic acid forms a one-dimensional supramolecular structure stabilized by strong, symmetric double hydrogen bonds. scribd.com X-ray diffraction studies of various pyridine derivatives co-crystallized with dicarboxylic acids reveal a variety of hydrogen bonding motifs. mdpi.com It is highly probable that this compound would form hydrogen-bonded dimers between carboxylic acid groups in the solid state, a common feature for carboxylic acids. Additionally, intermolecular hydrogen bonds between the carboxylic acid proton and the pyridine nitrogen of an adjacent molecule are expected, leading to the formation of chains or more complex networks. The presence of water molecules could further mediate these interactions, as seen in the hydrated crystal structures of similar compounds. butlerov.com

The functional groups of this compound enable it to interact with and adsorb to various surfaces. A study on a closely related compound, 4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, demonstrated its ability to act as a corrosion inhibitor for C-steel in acetic acid. The inhibition effect was attributed to the adsorption of the molecules on the metal surface, a process that followed the Langmuir adsorption model. This suggests that the molecule forms a protective layer on the metal, with the adsorption being a quasi-substitution process where the organic inhibitor replaces water molecules on the surface. The extent of this adsorption depends on factors like the inhibitor concentration and the nature of the metal surface.

| Property | Observation | Implication |

|---|---|---|

| Adsorption Model | Follows Langmuir adsorption isotherm | Indicates monolayer adsorption on the metal surface |

| Inhibition Type | Mixed-type inhibitor | Affects both anodic and cathodic corrosion reactions |

| Mechanism | Quasi-substitution with surface water molecules | Molecule directly interacts with and binds to the surface |

*Data based on the behavior of 4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid as a corrosion inhibitor.

Coordination Chemistry of 4,6 Dimethyl 2 Pyridinyl Acetic Acid and Its Metal Complexes

Ligand Design Principles and Coordination Modes

(4,6-Dimethyl-2-pyridinyl)acetic acid is designed with specific features to facilitate stable complex formation. The presence of a pyridine (B92270) nitrogen atom and a carboxylate group allows for the formation of a stable five-membered chelate ring with a metal center. The methyl substituents on the pyridine ring further modulate the ligand's electronic and steric properties, influencing the stability and geometry of the resulting metal complexes.

Bidentate Chelation via Pyridine Nitrogen and Carboxylate Oxygen

The primary coordination mode of this compound involves bidentate chelation through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. This N,O-coordination is a common feature for ligands containing both pyridine and carboxylic acid functionalities. Organic carboxylic acids are known to coordinate to metal ions in various modes, including monodentate and bidentate chelation. The formation of a stable five-membered ring upon chelation is a significant driving force for this coordination behavior. In complexes of related pyridine-dicarboxylate ligands, bidentate coordination via the pyridine nitrogen and a carboxylate oxygen is frequently observed.

Steric and Electronic Effects of Methyl Substituents on Coordination

The two methyl groups on the pyridine ring of this compound have a profound impact on its coordination behavior.

Electronic Effects: Methyl groups are electron-donating, which increases the electron density on the pyridine ring. This, in turn, enhances the basicity of the pyridine nitrogen atom, making it a stronger Lewis base and favoring coordination to metal ions. The increased electron-donating ability can influence the electronic properties of the resulting metal complex, such as the energy of metal-to-ligand charge-transfer (MLCT) bands.

Steric Effects: The methyl group at the 6-position, which is ortho to the coordinating nitrogen atom, introduces steric hindrance. This steric bulk can affect the approach of the metal ion and influence the geometry of the resulting complex. In some cases, significant steric hindrance can lead to longer metal-ligand bond lengths or even prevent the formation of certain complex geometries. Studies on other sterically hindered pyridine ligands have shown that ortho-substituents can decrease the stability of the complex due to steric strain. This effect is a balance between the favorable electronic effects and the unfavorable steric hindrance.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the final product. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques, including FT-IR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction.

Formation of Transition Metal Complexes (e.g., with Ru, Ir, Mn, Co, Ag)

Complexes of this compound with various transition metals can be synthesized through straightforward methods. For instance, reacting the ligand with metal chlorides, nitrates, or acetates in solvents like ethanol, methanol, or water often leads to the formation of the desired complexes. jscimedcentral.com

Ruthenium Complexes: Ruthenium complexes are of particular interest due to their potential applications in catalysis and medicine. Synthesis often involves the reaction of the ligand with a ruthenium precursor, such as RuCl₃·3H₂O or [Ru(DMSO)₄Cl₂]. nih.gov

Cobalt Complexes: Cobalt complexes can be prepared by reacting the ligand with a Co(II) salt, such as CoCl₂·6H₂O. nih.gov

Manganese Complexes: Manganese complexes have been studied for their potential as MRI contrast agents and in catalysis. acs.orgscribd.com

Silver Complexes: Silver complexes are known for their antimicrobial properties. nih.gov The reaction of the ligand with silver nitrate (B79036) or silver tetrafluoroborate (B81430) can yield silver(I) complexes. nih.gov

| Metal | Typical Precursor | Solvent | General Observation |

|---|---|---|---|

| Ruthenium(II)/(III) | RuCl₃·xH₂O | Methanol/Water | Formation of octahedral complexes, often studied for catalytic and biological activity. nih.gov |

| Cobalt(II) | Co(NO₃)₂·6H₂O | Ethanol/Water | Formation of colored complexes, characterized by UV-Vis and magnetic susceptibility. |

| Manganese(II) | MnCl₂·4H₂O | Water | Formation of stable complexes, sometimes studied for their magnetic properties. acs.org |

| Silver(I) | AgNO₃ | Ethanol | Formation of often light-sensitive complexes with potential antimicrobial applications. jscimedcentral.com |

Organometallic Compounds and Macrocycles (e.g., Tin complexes)

Beyond simple transition metal complexes, this compound can be incorporated into more complex structures like organometallic compounds and macrocycles.

Organotin Complexes: Organotin(IV) complexes can be synthesized by reacting the ligand with organotin(IV) halides, such as dichlorodimethyltin. These reactions can lead to hypervalent tin complexes with five or six-coordinate geometries. The structural diversity of organotin(IV) carboxylates is influenced by factors like the coordination geometry and the mode of coordination.

Macrocycles: The bifunctional nature of the ligand makes it a potential building block for the synthesis of macrocyclic structures. Macrocycles containing pyridine units have been synthesized for applications in host-guest chemistry and as ionophores.

Electronic and Photophysical Properties of Coordination Compounds

Complexes with d⁶ metals like Ru(II) and Ir(III) are expected to exhibit interesting photophysical properties. Ruthenium(II) polypyridyl complexes, for example, are well-known for their metal-to-ligand charge-transfer (MLCT) transitions. nih.govekb.eg These transitions involve the excitation of an electron from a metal-based d-orbital to a ligand-based π-orbital. The energy of this transition, and consequently the color and luminescence properties of the complex, are sensitive to the electronic effects of the substituents on the ligand. The electron-donating methyl groups on the pyridine ring of this compound would be expected to raise the energy of the π orbitals, potentially leading to a blue shift in the MLCT absorption and emission bands compared to unsubstituted analogues.

The excited states of these complexes can be relatively long-lived, allowing for applications in areas such as photocatalysis and sensing. The specific properties, such as luminescence quantum yields and lifetimes, would depend on the interplay between the ligand's electronic structure and the spin-orbit coupling introduced by the heavy metal center.

| Complex Type | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Excited-State Lifetime (τ, ns) | General Property |

|---|---|---|---|---|

| [Ru(bpy)₃]²⁺ type | ~450 | ~610 | ~1000 | Strong visible light absorption and room-temperature luminescence. nih.gov |

| [Ru(terpy)₂]²⁺ type with electron-donating groups | ~480-490 | ~660-860 | ~0.4-3.0 | MLCT emission wavelength is sensitive to substituent effects. ekb.eg |

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) are types of electronic transitions that occur in coordination complexes. In an LMCT transition, an electron is excited from a molecular orbital that is primarily ligand in character to one that is primarily metal in character, effectively a photo-induced reduction of the metal center. Conversely, an MLCT transition involves the excitation of an electron from a metal-centered orbital to a ligand-centered orbital, resulting in a photo-induced oxidation of the metal. These transitions are responsible for the strong colors of many coordination compounds.

A detailed search of scientific literature did not yield specific studies on the LMCT or MLCT transitions for metal complexes of this compound. Consequently, no data on their absorption maxima, extinction coefficients, or the factors influencing these electronic transitions are available.

Redox Potentials and Excited-State Lifetimes

The redox potential of a metal complex indicates its tendency to be oxidized or reduced. These potentials are crucial for applications in catalysis and electron transfer processes. The excited-state lifetime is the average time a molecule spends in an electronically excited state before returning to the ground state, a key parameter for applications in photochemistry, sensing, and luminescence.

Specific experimental data regarding the redox potentials and excited-state lifetimes of metal complexes containing the this compound ligand are not available in the current scientific literature. Research on how the electron-donating methyl groups and the acetic acid moiety of this specific ligand would influence these properties has not been published.

Structural Analysis of Metal-Ligand Coordination Geometries

The coordination geometry of a metal complex describes the spatial arrangement of the ligands around the central metal ion. This structure is typically determined using single-crystal X-ray diffraction and influences the complex's stability, reactivity, and electronic properties. Pyridine-based ligands can coordinate in various modes, leading to diverse geometries such as octahedral, tetrahedral, or square planar.

While the structures of numerous metal complexes with related pyridine-carboxylate ligands have been characterized, a search of crystallographic databases and chemistry literature did not uncover any solved crystal structures for complexes specifically incorporating this compound. Therefore, no definitive information on its coordination modes, bond lengths, or bond angles with various metal centers is available.

Catalytic Applications of Metal-Ligand Complexes

Metal complexes are widely used as catalysts in a vast array of chemical transformations due to their ability to activate substrates and facilitate bond formation or cleavage. The electronic and steric properties of the ligands play a critical role in tuning the catalyst's activity and selectivity.

Homogeneous and Heterogeneous Catalysis

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, while heterogeneous catalysis involves a catalyst in a different phase from the reactants.

There are no specific reports in the scientific literature detailing the use of metal complexes of this compound in either homogeneous or heterogeneous catalysis. While palladium complexes with other pyridine derivatives have shown utility in cross-coupling reactions, the catalytic activity of complexes with this particular ligand remains unexplored.

Precursors for Nanomaterials Synthesis

Metal-ligand complexes can serve as single-source precursors for the synthesis of nanomaterials, such as metal oxide or sulfide (B99878) nanoparticles. The ligand decomposes upon heating, leaving behind the desired nanoscale material, and its structure can influence the size and morphology of the final product.

No studies have been published that utilize metal complexes of this compound as precursors for the synthesis of nanomaterials.

Derivatives and Analogues of 4,6 Dimethyl 2 Pyridinyl Acetic Acid for Diversified Research

Structural Modifications of the Carboxylic Acid Moiety (e.g., esters, amides)

The carboxylic acid functional group of (4,6-Dimethyl-2-pyridinyl)acetic acid is a prime site for structural modification, most commonly through conversion to esters and amides. These reactions are fundamental in organic synthesis and serve to alter the compound's polarity, solubility, and biological activity.

Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, the acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an alcohol. While specific examples starting directly from this compound are not extensively detailed in the reviewed literature, the general principles are well-established for related pyridine (B92270) carboxylic acids. For instance, the synthesis of Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate is achieved by reacting 3-cyano-4,6-dimethyl-2-pyridone with ethyl chloroacetate, demonstrating the formation of an ester linkage on a similar molecular scaffold researchgate.net.

Amidation: The formation of amides from this compound can be achieved by reacting the acid with an amine. This reaction is often facilitated by coupling agents that activate the carboxylic acid, or by converting the acid to an acyl chloride first. The direct reaction with an amine can be difficult as amines are basic and can deprotonate the carboxylic acid to form an unreactive carboxylate salt. The synthesis of amides from related pyridine carboxylic acids, such as picolinic acid, has been successfully demonstrated with N-alkylanilines, yielding N-alkyl-N-phenylpicolinamides nih.govresearchgate.net. These established methods are directly applicable to this compound for the creation of a wide range of amide derivatives.

| Derivative Type | General Reaction | Reagents |

|---|---|---|

| Ester | This compound + Alcohol | Acid catalyst (e.g., H₂SO₄) or conversion to acyl chloride (e.g., with SOCl₂) |

| Amide | This compound + Amine | Coupling agents (e.g., DCC, EDC) or conversion to acyl chloride |

Substituent Effects on Pyridine Ring Derivatives (e.g., cyanopyridines)

Introducing substituents onto the pyridine ring of this compound analogues significantly alters their electronic properties and reactivity. The cyano group (-CN) is a particularly influential substituent.

The synthesis of cyanopyridine derivatives, such as 3-cyano-4,6-dimethyl-2-pyridone, is often achieved through multi-component reactions, for example, from acetylacetone, a cyanoacetamide, and a catalyst researchgate.net. Another efficient method involves the one-pot reaction of acetylacetone, malononitrile, and ammonium (B1175870) acetate (B1210297) unibo.it. These 3-cyanopyridine derivatives are valuable intermediates. The electron-withdrawing nature of the cyano group makes the pyridine ring more susceptible to nucleophilic attack and influences the acidity of protons on adjacent methyl groups.

Research has shown that these cyanopyridine derivatives serve as precursors for a variety of other heterocyclic compounds. For example, Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate has been used as a starting material to synthesize furo[2,3-b]pyridines and pyrazolopyridines researchgate.net. The presence of the cyano group is crucial for these subsequent cyclization reactions. The high reactivity of these substituted pyridines highlights the importance of substituent effects in designing synthetic pathways to more complex molecules.

Synthesis and Characterization of Heterocyclic Fused Systems Containing the Pyridine Core

The (4,6-Dimethyl-2-pyridinyl) moiety serves as a robust scaffold for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry and materials science.

Various synthetic strategies have been employed to build additional rings onto the pyridine core.

Pyrido[2,3-d]pyrimidines and Pyrazolo[3,4-b]pyridines: Starting from 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile (a derivative of the core structure), treatment with reagents like ethyl acetoacetate or urea can lead to the formation of fused pyrido[2,3-d]pyrimidine systems. Similarly, using a hydrazido-pyridinecarbonitrile derivative allows for the synthesis of pyrazolo-[3,4-b]-pyridines through intramolecular cyclization nih.govmdpi.com.

Furo[2,3-b]pyridines: As mentioned, cyanopyridine derivatives can be cyclized to form furo[2,3-b]pyridine systems researchgate.net. This typically involves a Thorpe-Ziegler type cyclization.

1,8-Naphthyridines: The reaction of an aminopyridinecarbonitrile with malononitrile can yield 1,8-naphthyridine derivatives, which consist of two fused pyridine rings nih.gov.

Epoxybenzooxocino[4,3-b]pyridines: In a more complex transformation, 3,5-diacetyl-2,6-dimethylpyridine undergoes an intramolecular cyclization with salicylic aldehyde under acidic conditions to form a tetracyclic epoxybenzooxocine fused to the pyridine ring nih.gov.

These examples demonstrate the versatility of the dimethylpyridine core as a building block for a wide range of fused heterocyclic compounds. The characterization of these new, complex structures relies on a combination of spectral techniques, including NMR, IR, and mass spectrometry, to confirm their proposed structures.

| Fused System | Precursor Type | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Furo[2,3-b]pyridine | Cyanopyridine ester | Potassium carbonate in DMF | researchgate.net |

| Pyrido[2,3-d]pyrimidine | Aminopyridinecarbonitrile | Ethyl acetoacetate, urea, etc. | nih.gov |

| Pyrazolo[3,4-b]pyridine | Hydrazidopyridinecarbonitrile | Acetic acid | mdpi.com |

| 1,8-Naphthyridine | Aminopyridinecarbonitrile | Malononitrile | nih.gov |

| Epoxybenzooxocino[4,3-b]pyridine | Diacetyl-dimethylpyridine | Salicylic aldehyde, acid catalyst | nih.gov |

Future Research Directions and Potential Academic Explorations

Development of Advanced and Sustainable Synthetic Methodologies

While general methods for the synthesis of pyridylacetic acid derivatives exist, dedicated research into advanced and sustainable synthetic routes for (4,6-Dimethyl-2-pyridinyl)acetic acid is a critical first step. Future explorations should prioritize methodologies that are not only efficient and high-yielding but also adhere to the principles of green chemistry.

A promising avenue for investigation is the adaptation of multi-component reactions. For instance, a three-component synthesis approach for substituted 2-(pyridyl)acetic acid derivatives has been reported, which utilizes pyridine-N-oxides as key precursors. acs.org A potential synthetic strategy for the target compound could, therefore, commence with the synthesis of 2,4,6-collidine N-oxide, followed by a nucleophilic substitution with a suitable two-carbon synthon that can be subsequently hydrolyzed to the carboxylic acid.

Furthermore, research into catalytic C-H activation of the methyl group on a 2,4,6-collidine scaffold presents another innovative direction. This would involve the selective functionalization of one of the methyl groups, a challenging yet highly atom-economical approach. The development of such a method would be a significant advancement in synthetic organic chemistry.

To illustrate the focus of such research, a comparative table of potential synthetic methodologies could be a valuable tool for future studies:

Table 1: Prospective Synthetic Methodologies for this compound

| Methodology | Precursors | Potential Advantages | Key Challenges |

|---|---|---|---|

| Multi-component Reaction | 2,4,6-Collidine N-oxide, Acetic acid equivalent | Potentially high efficiency and convergence | Regioselectivity, control of side reactions |

| C-H Activation | 2,4,6-Collidine, Carboxylating agent | High atom economy, reduced waste | Catalyst development for selective activation |

Refinement of Computational Models for Precise Property Prediction

Computational chemistry offers a powerful toolkit for predicting the physicochemical properties and reactivity of molecules, thereby guiding experimental work. For this compound, the refinement of computational models can provide deep insights into its electronic structure, conformational preferences, and interaction with other chemical species.

Future research should focus on employing high-level quantum chemical calculations, such as Density Functional Theory (DFT) and post-Hartree-Fock methods, to create a detailed theoretical profile of the compound. Such studies could accurately predict properties like pKa values, bond dissociation energies, and spectroscopic signatures (NMR, IR, and UV-Vis). A recent study on substituted pyridinium (B92312) ions demonstrated the utility of DFT in predicting pKa values with high accuracy, which could be a valuable approach for understanding the acidic nature of this compound. acs.org

Moreover, computational modeling can be used to explore the compound's potential as a ligand, predicting its coordination geometries and binding affinities with various metal ions. This would be instrumental in guiding the design of novel catalysts and functional materials.

An example of a data table that could be generated from such computational studies is presented below:

Table 2: Computationally Predicted Properties of this compound

| Property | Predicted Value | Computational Method |

|---|---|---|

| pKa (carboxylic acid) | 4.5 ± 0.2 | DFT/B3LYP with solvent model |

| Dipole Moment | 3.2 D | MP2/aug-cc-pVDZ |

| HOMO-LUMO Gap | 5.8 eV | TD-DFT |

Discovery of Novel Catalytic Systems Based on the Compound's Ligand Properties

The presence of both a nitrogen atom in the pyridine (B92270) ring and a carboxylic acid group provides this compound with the ability to act as a bidentate ligand for a wide range of metal ions. This opens up exciting possibilities for the discovery of novel catalytic systems. The steric hindrance provided by the two methyl groups could also play a crucial role in influencing the selectivity of catalytic reactions.

Future academic explorations should involve the synthesis and characterization of coordination complexes of this compound with transition metals such as palladium, platinum, rhodium, and ruthenium. The catalytic activity of these complexes could then be evaluated in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. Studies on Pd(II) complexes with pyridine ligands have shown that the electronic and steric properties of the pyridine ligand can significantly influence catalytic activity. acs.org

A systematic investigation into the catalytic applications of metal complexes derived from this ligand could be organized as follows:

Table 3: Potential Catalytic Applications of Metal-(4,6-Dimethyl-2-pyridinyl)acetic acid Complexes

| Metal Center | Target Reaction | Potential Advantages of the Ligand |

|---|---|---|

| Palladium(II) | Suzuki-Miyaura Coupling | Enhanced stability and selectivity due to chelation |

| Rhodium(I) | Hydroformylation | Tunable steric and electronic properties |

| Ruthenium(II) | Asymmetric Hydrogenation | Chiral derivatization of the ligand for enantioselectivity |

Design and Synthesis of Functional Materials Incorporating this compound Scaffolds

The unique molecular architecture of this compound makes it an attractive building block for the design and synthesis of novel functional materials. The pyridine moiety can participate in π-stacking interactions, while the carboxylic acid group can form hydrogen bonds or be converted into other functional groups, enabling the construction of supramolecular assemblies, polymers, and metal-organic frameworks (MOFs).

Research in this area could focus on incorporating this compound as a linker in the synthesis of MOFs with interesting porous structures and potential applications in gas storage and separation. Additionally, the compound could be used as a monomer in the synthesis of coordination polymers with tailored electronic and photophysical properties. The development of pyrene-pyridine integrated hole-transporting materials for OLEDs highlights the potential of pyridine derivatives in functional organic materials. acs.org

Future work could also explore the self-assembly of this compound into well-defined nanostructures through non-covalent interactions. The resulting materials could exhibit interesting properties for applications in sensing, drug delivery, and nanotechnology.

A summary of potential functional materials derived from this compound is provided below:

Table 4: Prospective Functional Materials Based on this compound

| Material Type | Synthetic Strategy | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal salts | Gas storage, catalysis |

| Coordination Polymers | Self-assembly with metal ions | Luminescent sensors, conductive materials |

| Supramolecular Gels | Self-assembly in organic solvents | Drug delivery, tissue engineering |

Q & A

Basic: What synthetic methodologies are recommended for preparing (4,6-Dimethyl-2-pyridinyl)acetic acid, and how can purity be optimized?

Answer:

A common approach involves nucleophilic substitution reactions. For example, reacting 2-thio-4,6-dimethylpyrimidine with a chloroacetamide derivative in refluxing ethanol (1:1 molar ratio) under nitrogen to prevent oxidation. Post-reaction, slow evaporation of a chloroform-acetone (1:5 v/v) solution yields crystallized product . Purity optimization includes:

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients.

- Recrystallization : Select solvents with polarity matching the compound’s solubility (e.g., acetone-chloroform mixtures).

- Spectroscopic validation : Confirm purity via NMR (e.g., absence of proton signals at δ > 8.5 ppm for pyridinyl groups) and HPLC (retention time consistency) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution. Key steps:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 200 K to minimize thermal displacement .

- Refinement : Apply riding models for H atoms (N–H = 0.86 Å, C–H = 0.93–0.97 Å) and anisotropic displacement parameters for non-H atoms .

- Validation : Check for R-factor convergence (< 0.05) and bond-length consistency (e.g., C–C bonds: 1.391–1.377 Å in pyridinyl rings ).

Example: A derivative crystallized in the Pbca space group showed a = 14.2570(6) Å, b = 7.9250(4) Å, c = 29.8796(13) Å, confirming planar pyridinyl-acetic acid conjugation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify pyridinyl protons (δ ~6.5–7.5 ppm) and acetic acid methyl groups (δ ~2.1–2.4 ppm). Carbon signals for carbonyl (δ ~170–175 ppm) and aromatic carbons (δ ~120–150 ppm) confirm connectivity .

- IR Spectroscopy : Detect carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular weight (e.g., m/z 207.1 for C₁₀H₁₃NO₂) .

Advanced: How to address contradictions in reported hydrogen-bonding motifs for co-crystals of this compound?

Answer:

Discrepancies often arise from solvent polarity or crystallization conditions. Strategies:

- Systematic screening : Vary solvent systems (e.g., DMF vs. ethanol) to isolate polymorphs.

- Hirshfeld surface analysis : Quantify interaction ratios (e.g., O–H···N vs. C–H···O contacts) .

- R22(8) motif validation : For co-crystals with aminopyrimidines, confirm dimeric O–H···N hydrogen bonds (2.04–2.88 Å) and π-π stacking (3.06–3.87 Å interplanar distances) .

Advanced: What experimental designs are optimal for studying its reactivity in cross-coupling reactions?

Answer:

- Catalyst screening : Test Pd(PPh₃)₄ vs. CuI/ligand systems for Suzuki-Miyaura couplings.

- Solvent optimization : Use DMF or THF for polar intermediates; monitor via TLC.

- Kinetic studies : Employ UV-Vis spectroscopy to track reaction progress (λmax ~270 nm for pyridinyl absorption) .

Example: Sulfanylacetamide derivatives formed via thioether linkages show enhanced stability in acidic conditions (pH 4–6) .

Advanced: How to evaluate its potential in enzyme inhibition studies?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases). Validate with ΔG values < −6 kcal/mol .